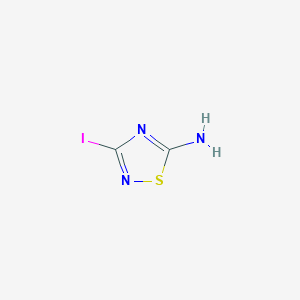

3-Iodo-1,2,4-thiadiazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H2IN3S |

|---|---|

Molecular Weight |

227.03 g/mol |

IUPAC Name |

3-iodo-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C2H2IN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6) |

InChI Key |

FKTMZKQRARAJNX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NS1)I)N |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 3 Iodo 1,2,4 Thiadiazol 5 Amine

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Iodine Position

The iodine substituent at the C-3 position of the 1,2,4-thiadiazole (B1232254) ring is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lability of the C-I bond. This reactivity enables the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for molecular diversification. The general order of reactivity for halogens in these transformations is I > Br > Cl > F. libretexts.org

Suzuki–Miyaura Coupling Investigations for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an organoboron compound and an organic halide. libretexts.org Research into the reactivity of halo-1,2,4-thiadiazoles has demonstrated the feasibility of this reaction. For instance, studies on the closely related 5-amino-3-bromo-1,2,4-thiadiazole have shown that it can be effectively coupled with various arylboronic acids to produce 3-aryl-1,2,4-thiadiazol-5-amine derivatives. nih.gov Given the higher reactivity of the C-I bond compared to the C-Br bond, 3-iodo-1,2,4-thiadiazol-5-amine is expected to be an excellent substrate for these transformations. libretexts.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. To prevent side reactions with the amine functionality, it may be necessary to use a protecting group, such as a pivaloyl group, on the C-5 amine. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Protected 3-Halo-1,2,4-thiadiazol-5-amine Based on the reactivity of the bromo-analog.

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-1,2,4-thiadiazol-5-amine |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine |

Data is illustrative and based on established methods for similar substrates. nih.govresearchgate.net

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base which also often serves as the solvent. organic-chemistry.org The C-3 iodo substituent of this compound makes it a prime candidate for Sonogashira coupling, allowing for the direct introduction of alkynyl moieties onto the thiadiazole core. The reactivity of the organic halide in Sonogashira coupling follows the trend I > OTf > Br >> Cl. youtube.com This high reactivity for the iodide ensures that the coupling can proceed under mild conditions, often at room temperature. wikipedia.org

Table 2: Projected Conditions for Sonogashira Coupling with this compound

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF |

| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene |

These conditions are representative of standard Sonogashira protocols and are expected to be effective for the specified substrate. wikipedia.orgorganic-chemistry.org

Buchwald–Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. organic-chemistry.org Applying this methodology to this compound would involve coupling the C-3 position with a primary or secondary amine. This would yield 3,5-diamino-1,2,4-thiadiazole derivatives, which are structures of significant interest. The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. The choice of ligand is critical and several generations have been developed to improve reaction efficiency and scope. wikipedia.org

Table 3: Illustrative Buchwald-Hartwig Amination Conditions for Aryl Iodides

| Entry | Amine | Palladium Precatalyst | Ligand | Base | Solvent |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene |

This table provides general conditions known to be effective for the Buchwald-Hartwig amination of aryl iodides. organic-chemistry.orgnih.gov

Other Transition-Metal Catalyzed Coupling Reactions (e.g., Heck, Stille)

Beyond Suzuki and Sonogashira couplings, other palladium-catalyzed reactions can be employed to functionalize the C-3 position.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. wikipedia.org This would allow for the introduction of vinyl groups at the C-3 position of the thiadiazole ring. The reaction is typically effective with electron-deficient alkenes such as acrylates and styrenes. youtube.com

The Stille reaction utilizes an organotin compound as the coupling partner for the organic halide. A key advantage of the Stille reaction is the stability and commercial availability of many organostannane reagents. This method can be used to form C-C bonds with sp²-hybridized groups, including vinyl and aryl moieties.

Table 4: Conceptual Application of Heck and Stille Reactions

| Reaction | Coupling Partner | Catalyst | Key Conditions | Resulting Bond |

| Heck | Styrene | Pd(OAc)₂ | PPh₃, Et₃N, Heat | C(sp²)-C(sp²) |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ | LiCl, Toluene, Heat | C(sp²)-C(sp²) |

| Heck | Methyl acrylate | PdCl₂ | K₂CO₃, DMF | C(sp²)-C(sp²) |

| Stille | Phenyltributyltin | PdCl₂(dppf) | CuI, NMP, Heat | C(sp²)-C(sp²) |

This table outlines the general components for applying Heck and Stille reactions to this compound. wikipedia.orglibretexts.org

Reactivity of the Amine Functionality at the C-5 Position

The exocyclic amino group at the C-5 position of the 1,2,4-thiadiazole ring behaves as a typical, albeit weakly basic, nucleophile. nih.gov This allows for a range of derivatization reactions, such as N-alkylation and N-acylation, which are fundamental transformations in organic synthesis.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the C-5 amine can be achieved using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. nih.gov The reaction with alkyl halides typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. Direct N-alkylation with alcohols, a greener alternative, can be accomplished using "borrowing hydrogen" catalysis, which employs a transition metal catalyst to transiently oxidize the alcohol to an aldehyde for reductive amination. nih.gov

N-Acylation readily occurs upon treatment with acylating agents like acid chlorides or anhydrides. nih.gov These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acid generated during the reaction. These transformations provide access to a wide variety of amide derivatives.

Table 5: Representative Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent | Base / Catalyst | Typical Solvent | Product Type |

| N-Alkylation | Benzyl bromide | K₂CO₃ | Acetonitrile | Secondary Amine |

| N-Alkylation | 1-Butanol | [Ru(p-cymene)Cl₂]₂ | Toluene (neat) | Secondary Amine |

| N-Acylation | Acetyl chloride | Pyridine | Dichloromethane | Amide |

| N-Acylation | Benzoic anhydride | Et₃N | THF | Amide |

This table illustrates common reagents and conditions for the functionalization of the C-5 amino group. nih.govnih.gov

Formation of Imines, Amides, and Ureas/Thioureas

The primary amino group at the C-5 position of this compound is a key handle for derivatization, allowing for the formation of a variety of important functional groups.

Imines: The condensation reaction of the 5-amino group with aldehydes and ketones is expected to form the corresponding imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of aminothiadiazoles suggests this transformation is feasible.

Amides: Acylation of the 5-amino group with acyl chlorides or anhydrides would yield the corresponding amides. This is a common and generally high-yielding reaction for converting primary amines to amides. The reaction conditions typically involve a base to neutralize the hydrogen halide byproduct.

Ureas and Thioureas: The reaction of the 5-amino group with isocyanates and isothiocyanates provides a direct route to the synthesis of ureas and thioureas, respectively. This addition reaction is generally efficient and proceeds under mild conditions. These derivatives are of particular interest due to their prevalence in biologically active molecules.

| Derivative Type | Reagent | General Reaction Conditions | Product |

| Imine | Aldehyde or Ketone | Acid catalyst, removal of water | N-(3-Iodo-1,2,4-thiadiazol-5-yl)imine |

| Amide | Acyl chloride or Anhydride | Base (e.g., pyridine, triethylamine) | N-(3-Iodo-1,2,4-thiadiazol-5-yl)amide |

| Urea | Isocyanate | Inert solvent | N-Alkyl/Aryl-N'-(3-iodo-1,2,4-thiadiazol-5-yl)urea |

| Thiourea | Isothiocyanate | Inert solvent | N-Alkyl/Aryl-N'-(3-iodo-1,2,4-thiadiazol-5-yl)thiourea |

Condensation and Cyclocondensation Reactions with Carbonyls and Other Electrophiles

The 5-amino group, in conjunction with the adjacent ring nitrogen, can participate in condensation and cyclocondensation reactions with bifunctional electrophiles to construct fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds could potentially lead to the formation of pyrimidine-fused thiadiazoles. Similarly, cyclocondensation with α-haloketones followed by intramolecular cyclization is a known method for the synthesis of imidazo[2,1-b]thiadiazoles, though specific examples starting from this compound are scarce in the literature.

| Reagent Type | Potential Product |

| β-Dicarbonyl compound | Pyrimido[2,1-b] researchgate.netgoogle.comrsc.orgthiadiazole derivative |

| α-Haloketone | Imidazo[2,1-b] researchgate.netgoogle.comrsc.orgthiadiazole derivative |

Nucleophilic Substitution Reactions on the Thiadiazole Ring System (excluding C-3 iodine)

Electrophilic Aromatic Substitution on the Thiadiazole Ring (excluding C-3 iodine)

The electron-deficient nature of the 1,2,4-thiadiazole ring generally makes it unreactive towards electrophilic aromatic substitution. The presence of the amino group at the C-5 position, which is an activating group, might slightly increase the electron density of the ring. However, electrophilic attack is more likely to occur on the exocyclic amino group itself rather than on the ring carbons. Reactions such as nitration or halogenation would likely lead to substitution on the amino group or complex reaction mixtures under forcing conditions, rather than a clean electrophilic substitution on the thiadiazole ring at a position other than C-3. Detailed studies on such reactions for this specific molecule are not prominently reported.

Advanced Computational and Theoretical Investigations of 3 Iodo 1,2,4 Thiadiazol 5 Amine

Density Functional Theory (DFT) Analysis of Molecular Structure and Conformation

DFT analysis is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For derivatives of 1,3,4-thiadiazole (B1197879), DFT has been employed to understand their stability, reactivity, and potential as therapeutic agents. universci.com These studies are crucial for predicting the behavior of molecules in various chemical and biological systems.

Geometry Optimization and Bond Length/Angle Analysis

The optimization of the molecular geometry of 3-Iodo-1,2,4-thiadiazol-5-amine is a critical first step in its theoretical analysis. This process determines the most stable three-dimensional arrangement of the atoms, providing foundational data on bond lengths and angles. For instance, in related 1,3,4-thiadiazole structures, DFT calculations have been used to determine the precise bond lengths and angles within the heterocyclic ring and its substituents. universci.com These optimized structural parameters are essential for understanding the molecule's steric and electronic properties.

Below is a table of representative calculated bond lengths and angles for a related 1,3,4-thiadiazole derivative, illustrating the type of data obtained from DFT studies.

| Bond/Angle | Calculated Value |

| C-S | 1.782 Å |

| C-N | 1.390 Å |

| N-N | 1.374 Å |

| S-C-N Angle | 110.900° |

| C-N-N Angle | 118.997° |

| N-C-S Angle | 110.078° |

Note: The data presented is for a related 1,3-thiazolidine-4-one structure and serves as an illustrative example of DFT-derived geometric parameters. universci.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Energy Levels

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgirjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org For various thiadiazole derivatives, these energy gaps have been calculated to predict their relative stabilities and reactivities. rsc.orgntu.edu.iqresearchgate.net For example, in a study of indolyl-1,3,4-thiadiazole amine derivatives, the HOMO-LUMO gap was used to predict their biological activity. rsc.org

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: The data presented is for a triazine derivative and serves as an illustrative example of FMO analysis. irjweb.com

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. nih.govresearchgate.net It provides a color-coded map of the electrostatic potential on the electron density surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. nih.gov MEP maps are valuable for predicting how a molecule will interact with biological targets and other molecules. universci.comresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis for Key Synthetic Pathways

Understanding the reaction mechanism involves identifying the transition states, which are the highest energy points along the reaction coordinate. Computational methods can be used to locate and characterize these transition states, providing crucial information about the energy barriers and feasibility of a particular synthetic route. For the synthesis of related 1,3,4-thiadiazole amines, plausible mechanisms have been proposed based on experimental observations and supported by theoretical studies. nih.govresearchgate.net These studies often involve the identification of intermediates and transition states in processes like intramolecular cyclization and elimination reactions. nih.gov For instance, the synthesis of indolyl-1,3,4-thiadiazole amines has been proposed to proceed through intermediates formed by the reaction of a tosylhydrazone with iodine, followed by cyclization. nih.gov

Energetic Profiles and Activation Barriers of Reactions

Theoretical studies on the reaction mechanisms involving this compound, such as nucleophilic substitution at the C-I bond or reactions involving the amino group, would rely on quantum chemical calculations to map out the potential energy surface. These calculations, typically using Density Functional Theory (DFT) methods, would identify the structures of reactants, transition states, intermediates, and products.

The energetic profile of a reaction illustrates the energy changes as reactants are converted to products. The activation barrier, or activation energy (Ea), is a critical parameter derived from this profile, representing the minimum energy required for the reaction to occur. For instance, in a hypothetical nucleophilic aromatic substitution reaction, the activation barrier would be the energy difference between the reactants and the highest-energy transition state.

A plausible mechanism for the synthesis of related thiadiazole compounds involves the intramolecular cyclization of intermediates. The activation barriers for such steps are crucial for understanding reaction feasibility and kinetics. While specific values for this compound are not available, studies on similar heterocyclic systems allow for the estimation of these barriers.

Table 1: Hypothetical Energetic Data for a Reaction of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants + Nucleophile | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate Complex | -5.4 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -12.5 |

Note: This table is illustrative and not based on published data for the specific compound.

Solvent Effects on Reaction Energetics and Pathways

The choice of solvent can significantly influence reaction rates and even alter reaction pathways. Computational chemistry models this influence using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

For reactions involving polar or charged species, polar solvents would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction. For this compound, a polar aprotic solvent like DMSO, often used in the synthesis of related compounds, would be expected to facilitate reactions by stabilizing any charged intermediates or transition states. The impact of structural modifications on the thermodynamics of solubility and hydration processes has been studied for other 1,2,4-thiadiazole (B1232254) derivatives, highlighting the importance of solvation in their chemical behavior.

Table 2: Hypothetical Solvent Effects on Activation Energy

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 25.0 |

| Toluene | 2.4 | 20.5 |

| Tetrahydrofuran (THF) | 7.6 | 18.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 15.1 |

Note: This table is illustrative and not based on published data for the specific compound.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are calculated properties that provide insight into the electronic structure and reactivity of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and atomic charges.

HOMO and LUMO: The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For this compound, the HOMO would likely be localized on the amino group and the thiadiazole ring, while the LUMO would be associated with the carbon-iodine bond, indicating its susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Structure-Reactivity Relationships: By calculating these descriptors for a series of related compounds, structure-reactivity relationships (SAR) can be established. For example, substituting the iodine with other halogens would alter the electronic properties and thus the reactivity of the C-X bond. Studies on related thiadiazole derivatives have successfully used such approaches to understand their biological activity.

Table 3: Predicted Quantum Chemical Descriptors

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Index of chemical stability |

| Mulliken Charge on C3-Iodine | +0.25 | Electrophilic site for nucleophilic attack |

Note: This table contains hypothetical values for illustrative purposes.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the characterization of new compounds.

Vibrational Frequencies: Calculations of vibrational frequencies (IR and Raman spectra) can help to identify characteristic functional groups. For this compound, key predicted vibrations would include the N-H stretches of the amine, C=N and N-N stretches of the thiadiazole ring, and the C-I stretch.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The calculated shifts, when compared to experimental data, can confirm the proposed structure. For this molecule, distinct signals would be predicted for the amine protons and the carbon atoms of the thiadiazole ring.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 (attached to Iodine) | ~90-100 |

| C5 (attached to Amine) | ~160-170 |

Note: This table presents a hypothetical range of chemical shifts and is not based on published data for the specific compound.

Spectroscopic and Structural Characterization Methodologies for 3 Iodo 1,2,4 Thiadiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Iodo-1,2,4-thiadiazol-5-amine, a combination of ¹H, ¹³C, and potentially ¹⁴N or ¹⁵N NMR experiments would provide a detailed map of the molecule's atomic framework.

¹H NMR: The proton NMR spectrum would be expected to show a signal corresponding to the amine (-NH₂) protons. The chemical shift of this signal would be influenced by the electronic environment and solvent effects. Integration of the signal would confirm the presence of two protons.

¹³C NMR: The ¹³C NMR spectrum would reveal two distinct signals for the carbon atoms of the thiadiazole ring. The carbon atom bonded to the iodine (C3) would exhibit a characteristic chemical shift due to the heavy atom effect of iodine. The second carbon atom (C5), bonded to the amine group, would appear at a different chemical shift. The precise locations of these signals would provide insight into the electronic distribution within the heterocyclic ring.

Heteroatom NMR: While less common, ¹⁴N or ¹⁵N NMR could offer direct information about the nitrogen atoms in the thiadiazole ring and the amine group, further confirming the chemical environment of the heteroatoms.

A hypothetical data table for the expected NMR shifts is presented below.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 5.0 - 7.0 | Broad singlet | Amine protons; chemical shift is concentration and solvent dependent. |

| ¹³C | 90 - 110 | Singlet | C3-I; shielded by the iodo substituent. |

| ¹³C | 160 - 180 | Singlet | C5-NH₂; deshielded by the adjacent nitrogen atoms and the amino group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

N-H stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

C=N stretching: Vibrations of the carbon-nitrogen double bonds within the thiadiazole ring, expected around 1600-1650 cm⁻¹.

C-N stretching: Stretching of the single bond between the ring carbon and the amine nitrogen, usually found in the 1250-1350 cm⁻¹ region.

C-S stretching: The carbon-sulfur bond vibration within the ring, which is often weak and appears in the fingerprint region (600-800 cm⁻¹).

C-I stretching: The carbon-iodine bond vibration, which would be found at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

The presence and precise frequencies of these bands would confirm the presence of the amine and thiadiazole functionalities.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Thiadiazole Ring | C=N Stretch | 1600 - 1650 |

| Amine | C-N Stretch | 1250 - 1350 |

| Thiadiazole Ring | C-S Stretch | 600 - 800 |

| Iodo Group | C-I Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.

The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing one sulfur atom and one iodine atom.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable structural information. Expected fragmentation pathways could include the loss of the iodine atom, the amine group, or the cleavage of the thiadiazole ring. Analyzing these fragment ions helps to piece together the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated thiadiazole ring system. The position and intensity of the absorption maxima (λmax) would be characteristic of the chromophore. The presence of the amino group as an auxochrome would likely cause a bathochromic (red) shift in the absorption compared to the unsubstituted 1,2,4-thiadiazole (B1232254).

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the connectivity of the atoms and the planarity of the thiadiazole ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of the molecules in the crystal lattice.

The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. This information is crucial for understanding the solid-state properties of the compound.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-I, C=N, C-S, C-N, N-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., N-C-S, C-N-N). |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |

Potential Chemical Applications and Material Science Relevance of 3 Iodo 1,2,4 Thiadiazol 5 Amine

Role as Versatile Synthetic Building Blocks in Complex Organic Synthesis

The primary value of 3-Iodo-1,2,4-thiadiazol-5-amine in organic synthesis lies in its capacity to serve as a versatile scaffold. The carbon-iodine (C-I) bond is a key feature, acting as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds with high precision.

The reactivity of the iodo-substituent allows for its replacement with a wide array of other functional groups. For instance, in reactions analogous to those used for other halo-heterocycles, the iodo group can be readily displaced. researchgate.net This makes the compound a valuable precursor for generating libraries of substituted 5-amino-1,2,4-thiadiazole derivatives, which would be difficult to synthesize through other routes. The amino group can also be modified, although it is generally less reactive in cross-coupling scenarios than the iodo group.

Potential Cross-Coupling Reactions:

| Reaction Name | Reagent Type | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds | C-C | Linking aryl or vinyl groups |

| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | Introducing alkynyl moieties for polymers |

| Heck Coupling | Alkenes | C-C (alkenyl) | Creating styrenyl-like derivatives |

| Buchwald-Hartwig Amination | Amines | C-N | Synthesizing di-amino thiadiazole structures wikipedia.orgorganic-chemistry.orgnih.gov |

| Stille Coupling | Organotin compounds | C-C | Forming complex carbon skeletons |

This interactive table outlines the synthetic possibilities enabled by the iodo-substituent.

Precursors for Advanced Organic Materials (e.g., optoelectronic devices, polymers)

The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient aromatic system. When incorporated into larger, conjugated polymer chains, it can impart specific electronic properties. Thiadiazole-containing polymers have been investigated as candidates for n-type semiconductors, which are essential components in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

This compound is an ideal starting point for creating such materials. Through polymerization reactions, such as repeated Sonogashira or Suzuki couplings, the iodo-functionalized thiadiazole can be linked with other aromatic units to build extended π-conjugated systems. The ability to precisely place the electron-deficient thiadiazole unit within a polymer backbone allows for the fine-tuning of the material's electronic and optical properties, such as its conductivity and light-absorption/emission characteristics.

Ligands in Coordination Chemistry for Non-Biological Catalysis or Material Design

Heterocyclic compounds containing nitrogen and sulfur are well-known for their ability to act as ligands, binding to metal ions to form coordination complexes. The 1,2,4-thiadiazole ring in this compound contains two nitrogen atoms and a sulfur atom, along with an exocyclic amino group, all of which possess lone pairs of electrons capable of coordinating with metal centers. nih.govnih.gov

This makes the molecule a potential multidentate ligand. The resulting metal complexes could have applications in non-biological catalysis, where the metal center acts as the catalytic site and the thiadiazole ligand modulates its reactivity and selectivity. Furthermore, these ligands can be used to construct metal-organic frameworks (MOFs) or coordination polymers. rsc.org The iodo-substituent adds another layer of functionality, as it can either be retained to influence the electronic properties of the final material or be used for post-synthetic modification, allowing other functional groups to be attached to the framework after its initial assembly.

Design and Synthesis of Specialty Chemicals and Agrochemical Precursors (excluding direct biological activity)

The thiadiazole ring is a recognized structural motif in many biologically active compounds, including those used in agriculture. nih.govacs.org While this article excludes direct discussion of biological activity, the role of this compound as a precursor for such molecules is a significant area of its chemical application.

Its value lies in its use as a core intermediate in discovery chemistry. Synthetic chemists can use the C-I bond as a versatile anchor point to rapidly synthesize a diverse range of 3-substituted-5-amino-1,2,4-thiadiazole derivatives through the cross-coupling reactions detailed previously. organic-chemistry.orgacs.org This approach allows for the efficient generation of novel molecular structures that can be evaluated for various industrial purposes, including as potential fungicides, herbicides, or plant growth regulators. The ability to systematically modify the substituent at the 3-position is crucial for structure-activity relationship (SAR) studies, a key process in the development of new specialty chemicals.

Future Research Trajectories and Interdisciplinary Challenges

Development of Green and Sustainable Synthetic Routes for 3-Iodo-1,2,4-thiadiazol-5-amine

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize non-hazardous materials. researchgate.netresearchgate.net Future research will undoubtedly focus on developing more sustainable methods for the synthesis of this compound.

Current synthetic strategies for related thiadiazole compounds often rely on multi-step procedures that may involve harsh reagents. nih.gov A promising avenue for greener synthesis is the adoption of iodine-mediated reactions. nih.govrsc.org These reactions can proceed under metal-free conditions, reducing the risk of heavy metal contamination in the final product. nih.govrsc.org One-pot, three-component strategies, which combine multiple reaction steps into a single operation, are also highly desirable as they reduce solvent usage and purification steps. nih.govrsc.org

The use of alternative energy sources, such as microwave and ultrasonic irradiation, has shown promise in accelerating reaction times and improving yields in the synthesis of other heterocyclic compounds and could be applied here. researchgate.net Furthermore, the exploration of biodegradable solvents and catalyst-free conditions will be crucial in aligning the synthesis of this compound with the goals of sustainable chemistry. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiadiazole Synthesis

| Feature | Conventional Methods | Green Chemistry Approaches |

| Catalysts | Often require heavy or transition metals. | Metal-free, iodine-mediated, or biocatalytic. nih.govrsc.orgnih.gov |

| Solvents | Typically volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. researchgate.net |

| Reaction Time | Can be lengthy with multiple steps. | Often shorter due to alternative energy sources. researchgate.net |

| Waste Generation | Higher due to multiple purification stages. | Minimized through one-pot reactions and atom economy. nih.govrsc.org |

| Energy Consumption | Often requires high temperatures and prolonged heating. | Can be reduced with microwave or ultrasonic assistance. researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The C-I bond in this compound is a key functional handle that opens up a vast landscape of chemical transformations. Future research will likely focus on exploiting this bond for novel cross-coupling reactions to introduce a wide array of substituents at the 3-position. The reactivity of this iodinated heterocycle can be leveraged for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of derivatives with potentially unique properties.

An emerging area of interest is the concept of halogen bonding, a non-covalent interaction where the iodine atom can act as a Lewis acidic center. nih.govnih.govchemrxiv.org N-heterocyclic iod(az)olium salts have been shown to be potent halogen-bond donors in organocatalysis, capable of activating various functional groups. nih.govnih.govchemrxiv.org Investigating the halogen bonding capabilities of this compound could lead to its application as an organocatalyst in various transformations.

Furthermore, the activation of other bonds within the molecule, such as the N-S bond of the thiadiazole ring or the C-N bond of the amino group, presents opportunities for unconventional reactivity. nih.gov Studies on the oxidative addition of N-O bonds in aromatic heterocycles suggest that similar activation of the N-S bond in the thiadiazole ring could be explored, potentially leading to novel ring-opening and functionalization reactions. researchgate.net

Advanced Computational Modeling for Predictive Chemical Design and Property Optimization

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds with desired properties. For this compound, advanced computational modeling will be instrumental in several key areas.

Density Functional Theory (DFT) analysis can provide deep insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. nih.govrsc.org Such studies can help in predicting the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic reactions. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) studies, which have been applied to other thiadiazole derivatives, can be employed to correlate the structural features of this compound derivatives with their chemical or physical properties. researchgate.net

Molecular docking simulations can be used to predict how derivatives of this compound might interact with various materials or chemical systems. uowasit.edu.iq This predictive power can guide synthetic efforts towards molecules with optimized properties for specific applications, such as in materials science or as intermediates in complex chemical syntheses. The integration of machine learning algorithms with computational chemistry could further enhance the predictive accuracy and efficiency of these models.

Table 2: Applications of Computational Modeling for this compound

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. nih.govrsc.org | Molecular geometry, vibrational frequencies, HOMO-LUMO gap, electrostatic potential. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structure with chemical properties. researchgate.net | Predictive models for properties like solubility, stability, and reactivity. |

| Molecular Docking | Simulating interactions with other molecules or surfaces. uowasit.edu.iq | Binding affinities and modes of interaction. |

Integration of this compound in Complex Chemical Systems Beyond its Core Structure (excluding biological systems)

The unique structural features of this compound make it an attractive building block for the construction of more complex chemical systems. Its bifunctional nature, with the reactive iodine and amino groups, allows for its incorporation into polymers, metal-organic frameworks (MOFs), and other advanced materials.

In polymer chemistry, this compound could be used as a monomer or a cross-linking agent to synthesize polymers with novel properties. The thiadiazole ring can enhance thermal stability and introduce specific electronic properties, while the iodine and amine groups provide sites for further functionalization.

In materials science, the ability of the thiadiazole moiety to coordinate with metal ions suggests that this compound could be a valuable ligand for the synthesis of coordination polymers and MOFs. isres.org These materials have potential applications in gas storage, catalysis, and sensing. The presence of the iodine atom could also be exploited to create materials with interesting photophysical or electronic properties.

Scalable Synthesis and Process Optimization for Industrial Relevance

For this compound to find widespread application, the development of a scalable and economically viable synthetic process is essential. Transitioning from laboratory-scale synthesis to industrial production presents several challenges, including cost of starting materials, reaction efficiency, and purification methods.

Future research in this area will focus on process optimization to improve yields, reduce reaction times, and minimize the use of expensive or hazardous reagents. This includes the systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent effects. The development of continuous flow synthesis methods could offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. isres.org

The market for related iodinated heterocyclic compounds, such as 4-iodoimidazole, is projected to grow, indicating a demand for such intermediates in various industries. openpr.com To ensure the industrial relevance of this compound, research into purification techniques that are amenable to large-scale production, such as crystallization or distillation, will be crucial. researchgate.net Optimization of the synthesis of related amino-triazole compounds has demonstrated that careful control of reactant concentrations and reaction conditions can significantly improve the yield of the desired product. researchgate.net

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Iodo-1,2,4-thiadiazol-5-amine?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, iodination of 1,2,4-thiadiazole precursors can be achieved using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. A key intermediate, 3,5-diiodo-1,2,4-thiadiazole, has been synthesized via reactions in ethanol with KOH as a base, followed by selective dehalogenation or substitution . Optimization of solvent polarity (e.g., EtOH vs. DMF) and stoichiometric ratios of reagents is critical to minimize byproducts.

| Reagent | Role | Conditions |

|---|---|---|

| KOH | Base | EtOH, room temperature |

| N-Iodosuccinimide | Iodination agent | Reflux, inert atmosphere |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the amine proton environment and iodine substitution. For example, the amine proton typically appears as a singlet near δ 10–11 ppm in DMSO-d₆ .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., [M+H⁺] calculated for C₂H₃IN₃S: 210.9971) .

- FT-IR : Identifies N-H stretching (~3300 cm⁻¹) and C-I vibrations (~500 cm⁻¹).

Q. How is this compound purified post-synthesis?

- Methodological Answer : Recrystallization from ethanol or methanol is commonly employed. For higher purity, column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) effectively separates iodinated derivatives from unreacted starting materials .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce functional groups at the 3-iodo position?

- Methodological Answer : The iodine atom at position 3 is highly reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira). Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.

- Ligands : Bidentate ligands (e.g., dppf) enhance stability in coupling with aryl boronic acids.

- Solvent : DMF or THF at 80–100°C under argon.

Monitoring reaction progress via TLC and quenching with aqueous Na₂S₂O₃ minimizes iodine byproducts .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data for thiadiazole derivatives?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism). Solutions include:

- Low-Temperature NMR : Suppresses tautomeric exchange, resolving split signals.

- DFT Calculations : Compare theoretical NMR chemical shifts with experimental data to identify dominant tautomers.

- X-ray Crystallography : Provides definitive structural confirmation, as seen in studies of N-phenyl-3-(p-tolyl)-1,2,4-thiadiazol-5-amine derivatives .

Q. How does iodine substitution influence the electronic properties and biological activity of 1,2,4-thiadiazoles?

- Methodological Answer : The electronegative iodine atom increases electrophilicity at the thiadiazole ring, enhancing reactivity in nucleophilic substitutions. Computational studies (e.g., NBO analysis) reveal reduced electron density at C-5, which correlates with improved antimicrobial activity in analogues like 3-benzylthio-1,2,4-thiadiazol-5-amine . Bioactivity assays should pair with Hammett σ constants to quantify electronic effects .

Q. What computational methods predict the reactivity of the iodo substituent in nucleophilic substitutions?

- Methodological Answer :

- DFT (Density Functional Theory) : Calculates Fukui indices to identify electrophilic centers. For 3-iodo derivatives, the C-3 position shows high electrophilicity (f⁺ > 0.1).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions, guiding site-selective modifications .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.